N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13390248
InChI: InChI=1S/C13H18FN/c1-10-8-11(6-7-13(10)14)9-15-12-4-2-3-5-12/h6-8,12,15H,2-5,9H2,1H3
SMILES: CC1=C(C=CC(=C1)CNC2CCCC2)F
Molecular Formula: C13H18FN
Molecular Weight: 207.29 g/mol

N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine

CAS No.:

Cat. No.: VC13390248

Molecular Formula: C13H18FN

Molecular Weight: 207.29 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine -

Specification

Molecular Formula C13H18FN
Molecular Weight 207.29 g/mol
IUPAC Name N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine
Standard InChI InChI=1S/C13H18FN/c1-10-8-11(6-7-13(10)14)9-15-12-4-2-3-5-12/h6-8,12,15H,2-5,9H2,1H3
Standard InChI Key CUDASFHRTHZXHH-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)CNC2CCCC2)F
Canonical SMILES CC1=C(C=CC(=C1)CNC2CCCC2)F

Introduction

Chemical Identity and Structural Characteristics

N-[(4-Fluoro-3-methylphenyl)methyl]cyclopentanamine (IUPAC name: N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine) is a secondary amine featuring a cyclopentane ring linked via a methylene bridge to a 4-fluoro-3-methylphenyl group. Its molecular formula is C₁₃H₁₈FN, with a molecular weight of 207.29 g/mol. The compound’s structure combines a hydrophobic cyclopentyl moiety with an aromatic system containing electron-withdrawing (fluoro) and electron-donating (methyl) substituents, creating a balanced lipophilicity profile critical for membrane permeability and target engagement .

Key Structural Features:

  • Cyclopentylamine Core: Enhances conformational flexibility and potential for hydrophobic interactions with biological targets.

  • 4-Fluoro-3-methylphenyl Group: The meta-methyl and para-fluoro substituents influence electronic distribution, steric effects, and metabolic stability .

Synthetic Methodologies

The synthesis of N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine involves multi-step organic transformations, often leveraging reductive amination or nucleophilic substitution strategies.

Reductive Amination Approach

A common route involves the condensation of 4-fluoro-3-methylbenzaldehyde with cyclopentylamine under reductive conditions. For example:

  • Aldehyde Preparation: 4-Fluoro-3-methylbenzaldehyde is synthesized via Friedel-Crafts alkylation or halogenation of pre-substituted toluene derivatives .

  • Reductive Amination: The aldehyde reacts with cyclopentylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to yield the target compound.

Nucleophilic Substitution Pathway

Alternative methods employ 4-fluoro-3-methylbenzyl chloride as the electrophilic partner:

  • Benzyl Chloride Synthesis: Chlorination of 4-fluoro-3-methylbenzyl alcohol using thionyl chloride (SOCl₂).

  • Amine Coupling: Reaction with cyclopentylamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., K₂CO₃).

Yield Optimization: Modifications such as microwave-assisted synthesis or catalytic hydrogenation have been reported to improve yields and reduce reaction times .

CompoundBT-474 CC₅₀ (μM)HMEC CC₅₀ (μM)Selectivity Index
1a (ARN5187)0.45 ± 0.12>30>66.7
240.28 ± 0.09>30>107.1

Table 1: Cytotoxicity of selected analogs against breast cancer (BT-474) and non-cancer (HMEC) cells .

The meta-methyl substitution in N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine may enhance metabolic stability compared to ortho-substituted analogs, as seen in liver microsomal assays :

Substituent PositionMouse LM t₁/₂ (min)Human LM t₁/₂ (min)
Ortho-methyl56–91>120
Meta-methyl82–107>120

Table 2: Metabolic stability trends in substituted phenylcyclopentylamines .

Comparative Analysis with Structural Analogs

The positional isomerism of methyl and fluoro substituents significantly impacts pharmacological profiles:

N-[(4-Fluoro-2-methylphenyl)methyl]cyclopentanamine

  • Synthesis: Prepared via analogous routes using 4-fluoro-2-methylbenzyl chloride.

  • Bioactivity: Shows reduced metabolic stability (t₁/₂ = 56 min in mouse LM) compared to the meta-methyl variant .

N-[(3-Fluoro-4-methylphenyl)methyl]cyclopentanamine

  • Electronic Effects: The reversed substituent positions alter electron density, potentially affecting target binding kinetics.

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